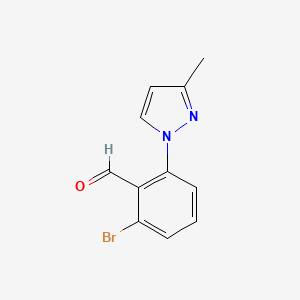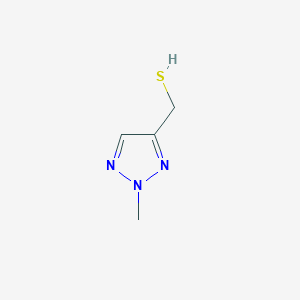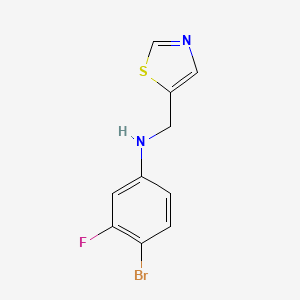
4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-fluoroaniline with thiazole-5-carbaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of 4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but lacks the thiazole ring.
3-Fluoro-4-bromoaniline: Similar structure but different positioning of substituents.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents
Uniqueness
4-Bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the combination of the bromo and fluoro substituents with the thiazole ring. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds .
Eigenschaften
Molekularformel |
C10H8BrFN2S |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8BrFN2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
InChI-Schlüssel |
IOADTGUNXPGRLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NCC2=CN=CS2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15271304.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
amine](/img/structure/B15271337.png)
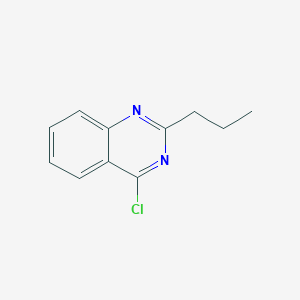
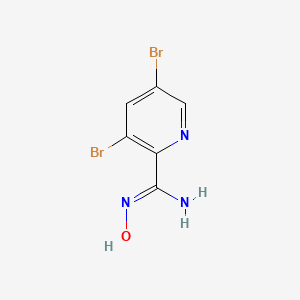
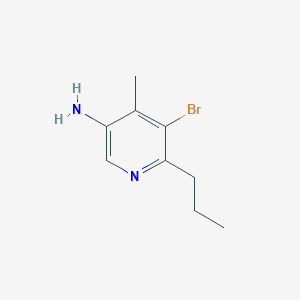
amine](/img/structure/B15271360.png)
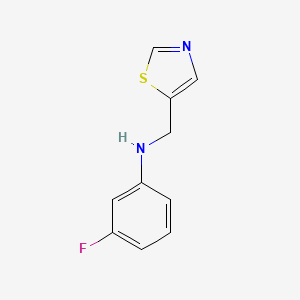
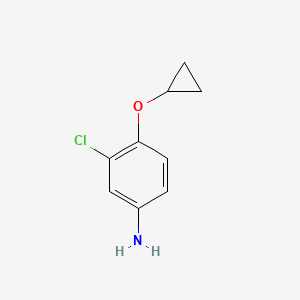
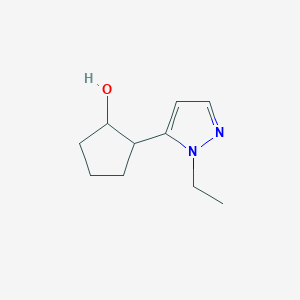
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
